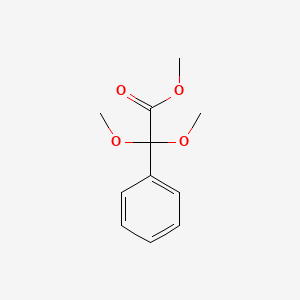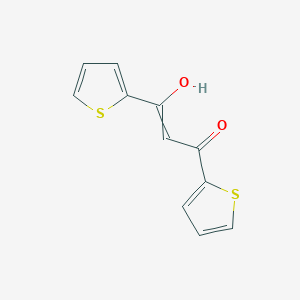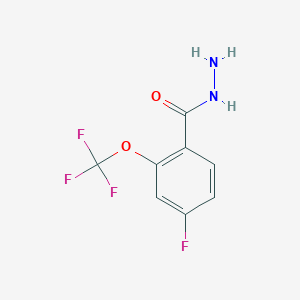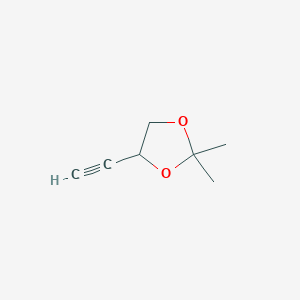
(R)-1-Benzyl-4,4-difluoropyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-Benzyl-4,4-difluoropyrrolidin-3-ol is a chiral compound that features a pyrrolidine ring substituted with a benzyl group and two fluorine atoms at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Benzyl-4,4-difluoropyrrolidin-3-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Fluorination: Introduction of fluorine atoms at the 4-position can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl halides under basic conditions.
Industrial Production Methods
Industrial production of ®-1-Benzyl-4,4-difluoropyrrolidin-3-ol may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of chiral catalysts to ensure the desired enantiomer is produced.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: ®-1-Benzyl-4,4-difluoropyrrolidin-3-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrrolidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Benzyl halides and strong bases like sodium hydride (NaH) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-1-Benzyl-4,4-difluoropyrrolidin-3-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. Fluorine atoms can influence the metabolic stability and bioavailability of compounds, making ®-1-Benzyl-4,4-difluoropyrrolidin-3-ol a valuable tool in drug discovery.
Medicine
In medicinal chemistry, ®-1-Benzyl-4,4-difluoropyrrolidin-3-ol is investigated for its potential therapeutic applications. Its structure may allow it to interact with specific biological targets, leading to the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mécanisme D'action
The mechanism of action of ®-1-Benzyl-4,4-difluoropyrrolidin-3-ol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-Benzyl-4-fluoropyrrolidin-3-ol: Similar structure but with only one fluorine atom.
®-1-Benzyl-4,4-dichloropyrrolidin-3-ol: Similar structure with chlorine atoms instead of fluorine.
®-1-Benzyl-4,4-difluoropiperidin-3-ol: Similar structure but with a piperidine ring.
Uniqueness
®-1-Benzyl-4,4-difluoropyrrolidin-3-ol is unique due to the presence of two fluorine atoms at the 4-position of the pyrrolidine ring. This substitution can significantly alter the compound’s chemical and biological properties, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C11H13F2NO |
|---|---|
Poids moléculaire |
213.22 g/mol |
Nom IUPAC |
(3R)-1-benzyl-4,4-difluoropyrrolidin-3-ol |
InChI |
InChI=1S/C11H13F2NO/c12-11(13)8-14(7-10(11)15)6-9-4-2-1-3-5-9/h1-5,10,15H,6-8H2/t10-/m1/s1 |
Clé InChI |
SBGAZJGIHIWTSU-SNVBAGLBSA-N |
SMILES isomérique |
C1[C@H](C(CN1CC2=CC=CC=C2)(F)F)O |
SMILES canonique |
C1C(C(CN1CC2=CC=CC=C2)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


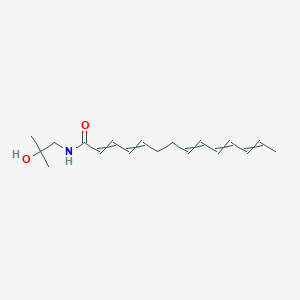

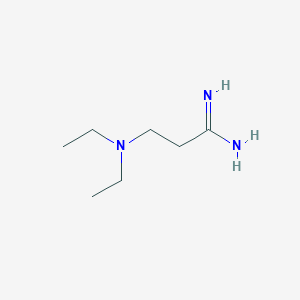
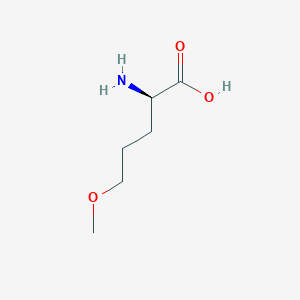
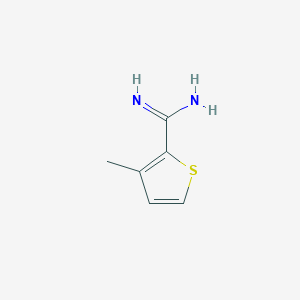
![Octahydropyrano[3,4-b][1,4]oxazine hydrochloride](/img/structure/B12441638.png)
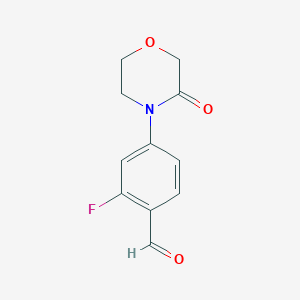
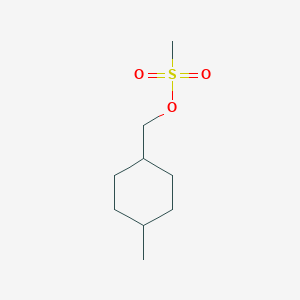
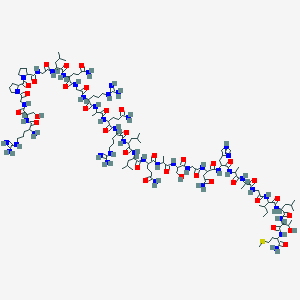
![2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]-4-nitrophenol](/img/structure/B12441651.png)
